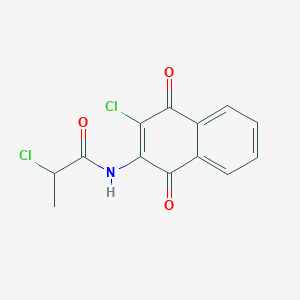
2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide is a synthetic organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as cerium(III) chloride, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can convert the compound into different derivatives with altered biological activities.
Substitution: Halogen atoms in the compound can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives with different functional groups. These derivatives often exhibit enhanced or modified biological activities compared to the parent compound .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Investigated for its cytotoxic effects on cancer cell lines, including prostate cancer cells.
Medicine: Potential therapeutic agent for treating cancer and bacterial infections.
Industry: Utilized in the development of new antibacterial and antifungal agents.
Mecanismo De Acción
The compound exerts its effects primarily through the induction of apoptosis (programmed cell death) in cancer cells. It targets specific molecular pathways involved in cell cycle regulation and apoptosis. For example, it has been shown to arrest cancer cells in the G1 phase of the cell cycle and induce apoptosis through the activation of caspases .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(4-fluorophenyl)methylacetamide: Similar structure but with a fluorophenyl group instead of a propanamide group.
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide: Similar structure but with a benzamide group.
Uniqueness
2-chloro-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to induce apoptosis in cancer cells and its potential as an antibacterial agent make it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C13H9Cl2NO3 |
|---|---|
Peso molecular |
298.12 g/mol |
Nombre IUPAC |
2-chloro-N-(3-chloro-1,4-dioxonaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C13H9Cl2NO3/c1-6(14)13(19)16-10-9(15)11(17)7-4-2-3-5-8(7)12(10)18/h2-6H,1H3,(H,16,19) |
Clave InChI |
LFMDELZFCOTGSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




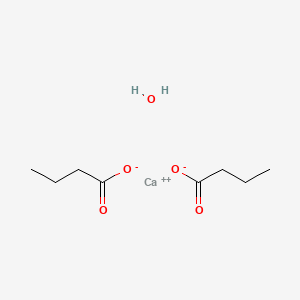
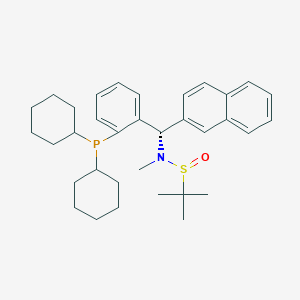
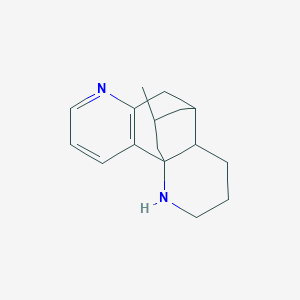
![[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B12298410.png)
![2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid](/img/structure/B12298411.png)
![1-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)ethanone](/img/structure/B12298422.png)

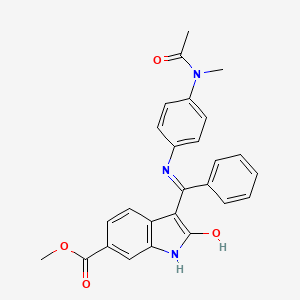
![3-Chloro-4-[4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylbenzamide](/img/structure/B12298436.png)

![(17-Acetyl-6-chloro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12298440.png)

